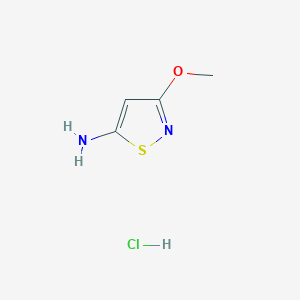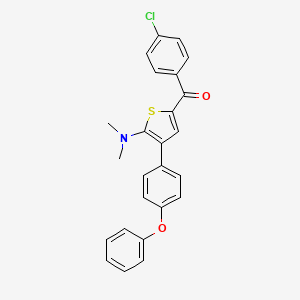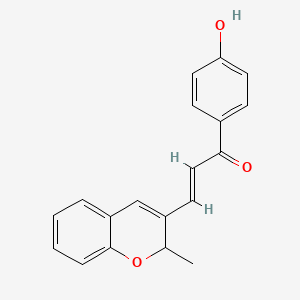![molecular formula C17H14F3NO5S B2642764 Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337921-00-3](/img/structure/B2642764.png)
Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as DIMETHYL 2-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-2LAMBDA4-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE, is a chemical with the molecular formula C17H14F3NO5S and a molecular weight of 401.36 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[1,2-c][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . This core is substituted with a 4-(trifluoromethyl)phenyl group and two carboxylate groups .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 592.1±50.0 °C and a predicted density of 1.54±0.1 g/cm3 . Its pKa is predicted to be -14.01±0.20 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
The compound exhibits unique reactivity patterns in chemical synthesis. The pyrrolo[1,2-c]thiazole generated by dehydration of a closely related compound acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This dual behavior is partially explained by Frontier Molecular Orbital (MO) theory, suggesting a potential utility in cycloaddition reactions for the synthesis of complex molecular architectures (Sutcliffe et al., 2000). Similarly, the compound's structural analogues are involved in diverse chemical transformations, including electrophilic substitution and cycloaddition reactions, highlighting its potential as a versatile intermediate in organic synthesis (Ceder & Beijer, 1972).
Photophysical Properties
Dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a structurally similar compound, shows promising photophysical properties. It undergoes intramolecular cyclization to form a unique nonplanar oxazapolyheterocycle consisting of six fused rings, demonstrating strong blue emission in dichloromethane. This suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Petrovskii et al., 2017).
Structural and Molecular Diversity
The compound and its derivatives are key intermediates in the generation of structurally diverse libraries of compounds. They have been used in various alkylation and ring closure reactions, demonstrating the ability to yield a wide range of structurally diverse molecules, which is crucial in the fields of medicinal chemistry and drug discovery (Roman, 2013). Additionally, compounds with structural similarities have been synthesized and evaluated for antileukemic activity, indicating the potential therapeutic applications of these molecules (Ladurée et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-25-15(22)12-11-7-27(24)8-21(11)14(13(12)16(23)26-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOCHVRNLUWLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)

![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)




acetate](/img/structure/B2642691.png)
![Oxalic acid, tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2642692.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)

